(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl methanethiosulfonate (MTSSL) is a nitroxide spin label widely employed in electron paramagnetic resonance (EPR) spectroscopy to study protein structure, dynamics, and interactions. [, , , , , , , , , , , , , , , , , , , , , , , ] Its role in scientific research stems from its ability to provide valuable information about the local environment and conformational changes within proteins.
MTSSL comprises a pyrroline ring with a nitroxide (N-O•) group, imparting its paramagnetic properties. [, ] A flexible linker containing a methanethiosulfonate group connects the pyrroline ring to the target molecule. [, , ] This linker plays a crucial role in attaching the spin label to cysteine residues in proteins via disulfide bond formation. [, , , , ]
MTSSL's mechanism of action relies on the paramagnetic properties of the nitroxide group. [, , ] When an external magnetic field is applied in EPR spectroscopy, the unpaired electron in the nitroxide group interacts with the field, giving rise to characteristic EPR spectra. [, , , , , , , , , , , , , ] The shape and characteristics of these spectra provide information about the spin label's local environment, including its mobility, polarity, and distance from other paramagnetic centers. [, , , , , , , , , , , ]
MTSSL is a stable free radical compound. [, ] Its physical and chemical properties, such as its size, shape, and reactivity, are well-suited for its role as a spin label. [, , , , ] Its small size minimizes perturbation to the native protein structure, while its reactivity towards cysteine residues allows for site-specific labeling. [, , , , , , , ] The flexible linker provides a degree of freedom for the nitroxide group, allowing it to explore different conformations and report on the local environment. [, , ]
Protein Structure Determination: MTSSL, in conjunction with pulsed EPR techniques like double electron-electron resonance (DEER), facilitates the measurement of distances between spin labels attached to different sites within a protein. This distance information is crucial for understanding protein structure and conformational changes. [, , , , , , , , ]
Protein Dynamics Characterization: The mobility of the MTSSL spin label, reflected in EPR spectra, provides insights into the dynamics of the protein region where it is attached. [, , , , , , , , , , , , , , ] Researchers can investigate protein flexibility, conformational changes upon ligand binding, and allosteric effects. [, , , , , , , , , ]
Protein-Protein Interactions: Studying the changes in MTSSL's EPR spectra upon protein-protein interaction provides valuable information about the interaction interface and conformational changes induced by binding. [, ]
Membrane Protein Studies: MTSSL's sensitivity to its local environment makes it particularly useful in studying membrane proteins. [, , , , , ] Researchers can investigate protein topology, membrane insertion depth, and conformational changes within the membrane environment. [, , , , , ]
Development of novel spin labels: Exploring new spin labels with improved sensitivity, stability, and spectral characteristics is an ongoing area of research. [, ]
In-cell EPR studies: Applying MTSSL-based EPR techniques within living cells holds great potential for studying protein structure and dynamics in their native environment. [, ]
Integration with other techniques: Combining MTSSL-based EPR with other biophysical techniques, such as fluorescence spectroscopy or NMR, can provide a more comprehensive understanding of protein structure and function. [, , ]
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